4-(Morpholin-4-yl)-3-nitroaniline
Description
Contextualization within Substituted Anilines and Heterocyclic Chemistry
Substituted anilines are a broad class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. wisdomlib.org They are derivatives of aniline (B41778) where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. wisdomlib.org This substitution significantly influences the chemical and physical properties of the parent aniline molecule, leading to a diverse range of applications. For instance, substituted anilines are crucial intermediates in the production of dyes, polymers, and pharmaceuticals. bath.ac.ukwikipedia.org The position of the substituent on the aniline ring (ortho, meta, or para) is critical in determining the molecule's reactivity and its subsequent use in synthesis. bath.ac.ukbeilstein-journals.org
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is another area where 4-(Morpholin-4-yl)-3-nitroaniline holds relevance. The morpholine (B109124) ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. e3s-conferences.org This structural feature often imparts favorable properties to molecules, such as improved solubility and metabolic stability, making morpholine and its derivatives valuable scaffolds in drug discovery and materials science. e3s-conferences.orgresearchgate.net The combination of a substituted aniline with a heterocyclic moiety, as seen in this compound, creates a molecule with potential for diverse chemical transformations and biological activities.
Significance as a Chemical Entity in Research and Development
The significance of this compound in research and development stems from its potential as a versatile intermediate for the synthesis of more complex molecules with a range of applications. The presence of three key functional groups—the amino group, the nitro group, and the morpholine ring—provides multiple reaction sites for chemical modification.
The compound's structure is also of interest in the study of structure-property relationships. For example, the electronic effects of the nitro and morpholino groups on the reactivity of the aniline ring are subjects of academic investigation. Research on related compounds, such as 4-(4-nitrophenyl)morpholine (B78992), has explored their crystal structures and intermolecular interactions, providing insights into how these molecules behave in the solid state. researchgate.net
Overview of Research Directions for Nitroaniline and Morpholine Derivatives
Research into nitroaniline and morpholine derivatives is multifaceted, spanning various scientific disciplines.
Nitroaniline Derivatives:
Dyes and Pigments: Nitroanilines are key precursors in the synthesis of azo dyes. wisdomlib.orgbionity.com For example, 4-nitroaniline (B120555) is a starting material for Para Red, one of the first azo dyes. bionity.com
Pharmaceuticals and Agrochemicals: The nitroaniline moiety is present in various biologically active compounds. wikipedia.org Research focuses on synthesizing new derivatives with potential therapeutic or pesticidal properties.
Materials Science: The catalytic reduction of nitroanilines to phenylenediamines is an important industrial process, as phenylenediamines are used in the production of high-performance polymers. taylorandfrancis.com
Morpholine Derivatives:
Medicinal Chemistry: The morpholine ring is a common feature in many approved drugs and drug candidates due to its ability to improve pharmacokinetic properties. e3s-conferences.orgresearchgate.net Research is ongoing to incorporate the morpholine scaffold into new therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. e3s-conferences.orgnih.gov
Agrochemicals: Morpholine derivatives are utilized as fungicides and herbicides in agriculture. e3s-conferences.org
Corrosion Inhibitors: Certain morpholine derivatives are effective corrosion inhibitors, protecting metals from degradation. wikipedia.orge3s-conferences.org
The study of compounds like this compound, which combines both a nitroaniline and a morpholine feature, allows researchers to explore the synergistic effects of these two important chemical motifs.
Chemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Nitroaniline | C6H6N2O2 | 138.12 | 146-149 |
| 3-Nitroaniline | C6H6N2O2 | 138.12 | 114 |
| 3-(Morpholin-4-yl)aniline | C10H14N2O | 178.23 | 78-82 |
| 4-(4-Nitrophenyl)morpholin-3-one (B139987) | C10H10N2O4 | 222.20 | 152-156 |
| 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | 208.22 | 151-153 |
Data sourced from various chemical suppliers and databases.
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUMMFPRJSEJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been widely applied to nitroaniline derivatives to understand their properties. scispace.comresearchgate.net DFT calculations allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic signatures.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For nitroaniline derivatives, DFT methods, such as those employing the B3LYP functional with a 6-31G** basis set, are commonly used to find the optimized geometry. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.
In molecules like 4-(Morpholin-4-yl)-3-nitroaniline, the electronic structure is characterized by the interplay between the electron-donating amino and morpholino groups and the electron-withdrawing nitro group. researchgate.net This substitution pattern creates a push-pull system, which significantly influences the molecule's electronic properties and aromaticity. DFT calculations can quantify this effect by analyzing parameters like the Harmonic Oscillator Model of Aromaticity (HOMA) index and Mulliken atomic charges, revealing the distribution of electron density across the molecule. scispace.comresearchgate.net For instance, in related nitroaniline structures, the nitro group induces significant changes in the geometry and electron distribution of the aniline (B41778) ring. scispace.com
Table 1: Representative Optimized Bond Lengths (Å) and Angles (°) for Nitroaniline Scaffolds from DFT Calculations Note: This table presents typical data for analogous nitroaniline compounds as found in the literature to illustrate the outputs of geometry optimization. Specific values for this compound would require a dedicated computational study.
| Parameter | Typical Calculated Value | Reference Compound |
|---|---|---|
| C-NO₂ Bond Length | ~1.45 Å | p-Nitroaniline |
| C-NH₂ Bond Length | ~1.39 Å | p-Nitroaniline |
| C-N-O Angle (Nitro Group) | ~123° | o-Nitroaniline |
| C-C-N Angle (Amino Group) | ~120° | Aniline |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net In push-pull systems like this compound, the electron-donating groups raise the HOMO energy level, while the electron-withdrawing nitro group lowers the LUMO energy level. This combined effect typically leads to a smaller energy gap, influencing the molecule's color and reactivity. DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. unimib.it
Table 2: Frontier Molecular Orbital (FMO) Properties of Related Nitroaniline Compounds Note: This table showcases typical FMO data derived from DFT calculations for analogous compounds to exemplify the insights gained from FMO analysis.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Nitroaniline | -6.32 | -2.21 | 4.11 |
| 3-Nitroaniline | -6.45 | -2.15 | 4.30 |
| 4-Nitroaniline (B120555) | -6.20 | -2.45 | 3.75 |
DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net By calculating the vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations, such as the N-H stretching of the amine group, the symmetric and asymmetric stretches of the NO₂ group, and vibrations within the morpholine (B109124) ring.
Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net For molecules with significant intramolecular charge transfer, like this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) associated with the HOMO-to-LUMO transition, providing a theoretical basis for the observed color of the compound. researchgate.net
The "push-pull" nature of this compound, with its electron-donating (morpholine, aniline) and electron-withdrawing (nitro) groups, facilitates intramolecular charge transfer (ICT). This phenomenon is fundamental to its electronic and nonlinear optical (NLO) properties. DFT calculations can model and quantify this charge transfer.
Analysis of the molecular electrostatic potential (MEP) surface visually represents the charge distribution. Red regions indicate areas of high electron density (negative potential), typically around the nitro and morpholine oxygen atoms, while blue regions show electron-deficient areas (positive potential), often near the amino hydrogens. researchgate.net Furthermore, the difference in electron density between the ground and excited states can be calculated to explicitly visualize the direction and magnitude of charge transfer upon electronic excitation. This ICT from the donor part of the molecule to the acceptor part is responsible for the large dipole moment and hyperpolarizability values, which are key indicators of NLO activity. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the stability of different molecular arrangements at finite temperatures. mdpi.commdpi.com
For a flexible molecule like this compound, which contains a morpholine ring that can adopt different conformations (e.g., chair, boat), MD simulations can reveal the preferred conformations in various environments (e.g., in a solvent or in a protein binding site). nih.gov By simulating the molecule's trajectory over nanoseconds, researchers can identify the most populated conformational states, the energy barriers between them, and how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its structure and dynamics. nih.gov
Computational Approaches for Structure-Property Relationship Studies of Morpholine-Aniline Scaffolds
Computational studies are crucial for establishing structure-property relationships (SPRs), which aim to correlate a molecule's chemical structure with its physical, chemical, and biological properties. nih.govrsc.org For the morpholine-aniline scaffold, computational approaches can systematically modify the structure—for example, by changing substituent positions or introducing new functional groups—and predict the resulting changes in properties. researchgate.netnih.gov
By creating a library of virtual compounds based on the this compound framework and calculating key descriptors for each using DFT or other methods, researchers can build predictive models. These models can identify which structural features are most important for enhancing desired properties, such as NLO activity, or for tuning electronic characteristics like the HOMO-LUMO gap. researchgate.net This computational screening process accelerates the design of new materials by prioritizing the synthesis of only the most promising candidates, saving significant time and resources.
Role As Intermediate in Chemical Synthesis and Advanced Materials Research
Precursor in Complex Organic Synthesis
The presence of multiple functional groups in 4-(Morpholin-4-yl)-3-nitroaniline makes it a valuable precursor in the synthesis of diverse and complex organic molecules. Its utility spans the creation of heterocyclic systems, the development of pharmaceutical intermediates, and the synthesis of vibrant dyes and pigments.
The aniline (B41778) functional group in this compound serves as a key handle for the construction of various heterocyclic rings. One of the most notable applications is in the synthesis of benzimidazole derivatives. Research has demonstrated that related compounds, such as 5-morpholin-4-yl-2-nitroaniline, can be effectively reacted with various aldehydes to yield 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives. This reaction typically proceeds via reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization. The use of microwave synthesis has been shown to provide better yields compared to conventional heating methods.
Similarly, the amino group of this compound can participate in reactions to form other heterocyclic systems like triazines. The synthesis of morpholine-substituted triazines is a well-established area of research. nih.govbenthamdirect.comnih.govingentaconnect.commdpi.com These syntheses often involve the reaction of an amine with a triazine precursor, such as cyanuric chloride, where the amine displaces one or more of the chlorine atoms. Given the reactivity of the aniline moiety, this compound is a suitable candidate for the synthesis of novel triazine derivatives with potential applications in medicinal chemistry and materials science.
The morpholine (B109124) and nitroaniline substructures are prevalent in a variety of pharmaceutically active compounds, making this compound an attractive building block for the synthesis of pharmaceutical intermediates. nih.govwikipedia.org The morpholine ring is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.
For instance, the structurally related compound 4-(4-Aminophenyl)morpholin-3-one is a key intermediate in the manufacturing of the anticoagulant drug Rivaroxaban. prudencepharma.com Another example is 4-methyl-3-nitroaniline, which serves as an important intermediate in the synthesis of the antiemetic drug Cyclizine. cionpharma.com These examples highlight the pharmaceutical relevance of the morpholino-aniline scaffold and suggest the potential of this compound as a precursor for new drug candidates. The nitro group can be readily reduced to an amine, providing a point for further chemical modification and elaboration into more complex drug-like molecules. nih.govacs.org
| Related Intermediate | Associated Drug | Therapeutic Class |
|---|---|---|
| 4-(4-Aminophenyl)morpholin-3-one | Rivaroxaban | Anticoagulant |
| 4-Methyl-3-nitroaniline | Cyclizine | Antiemetic |
Nitroanilines have long been utilized as precursors in the synthesis of azo dyes, a major class of synthetic colorants. researchgate.netnih.govresearchgate.netnih.govmdpi.com The synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as the aniline group in this compound, followed by coupling with an electron-rich coupling component. The resulting azo compounds are highly colored and can be used to dye various materials, including textiles.
Research has shown that azo dyes derived from 4-nitroaniline (B120555) exhibit good color strength and fastness properties on fabrics like cotton. researchgate.net The presence of the morpholine group in this compound can be expected to influence the properties of the resulting dyes, potentially affecting their solubility, color, and binding affinity to different substrates. The versatility of azo dye chemistry allows for the creation of a wide spectrum of colors by varying the coupling partner, making this compound a potentially valuable intermediate in the dye and pigment industry.
Exploration in Advanced Materials Science
The electronic properties of this compound, arising from the interplay between the electron-donating morpholine and amino groups and the electron-withdrawing nitro group, make it a compelling candidate for the development of advanced materials with unique optical and electronic functionalities.
Organic molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govdtic.milnih.gov A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure and a large molecular hyperpolarizability. This is often achieved in "push-pull" systems, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system.
This compound possesses the characteristic features of a push-pull molecule. The morpholine and amino groups act as electron donors, while the nitro group serves as a strong electron acceptor, with the benzene (B151609) ring providing the conjugated bridge. This intramolecular charge transfer (ICT) character is a strong indicator of potential NLO activity. nih.govinoe.roresearchgate.net Studies on related nitroaniline derivatives have demonstrated their significant NLO properties. inoe.roresearchgate.net Therefore, this compound and its derivatives are promising candidates for the design and synthesis of new organic NLO materials.
| Molecular Feature | Role in NLO Properties |
|---|---|
| Morpholine and Amino Groups | Electron-Donating Groups (Push) |
| Nitro Group | Electron-Withdrawing Group (Pull) |
| Benzene Ring | π-Conjugated Bridge |
| Intramolecular Charge Transfer (ICT) | Origin of High Molecular Hyperpolarizability |
The electron donor-acceptor nature of this compound also makes it a suitable component for the formation of charge transfer (CT) complexes. researchgate.netmdpi.comnih.govresearchgate.net In a CT complex, an electron is transferred from the highest occupied molecular orbital (HOMO) of a donor molecule to the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule. These complexes often exhibit new electronic and optical properties that are not present in the individual components.
Research has shown that both morpholine and p-nitroaniline can form stable charge-transfer complexes with various electron acceptors. researchgate.netresearchgate.net The presence of both a strong donor (morpholine-substituted aniline) and a strong acceptor (nitro group) within the same molecule suggests that this compound could act as a donor in the formation of CT complexes with suitable acceptor molecules. nih.gov The study of such complexes is important for the development of new functional materials with applications in areas such as organic electronics and photovoltaics. mdpi.com The ability to tune the electronic properties through the formation of CT complexes opens up possibilities for creating materials with tailored functionalities. nih.gov
Potential Contributions to Smart Materials and Nanomaterial Fabrication
The unique molecular architecture of this compound, which features both an electron-donating group (the morpholine-substituted amine) and a strong electron-withdrawing group (the nitro group) attached to a π-conjugated benzene ring, positions it as a promising candidate for applications in the fields of smart materials and nanomaterial fabrication. This "push-pull" or donor-π-acceptor (D-π-A) structure is a cornerstone for creating materials with tunable electronic and optical properties that can respond to external stimuli.
The potential of this compound in these advanced applications stems from several key characteristics inherent to its structure. The significant difference in electron density between the donor and acceptor ends of the molecule leads to a large dipole moment and pronounced intramolecular charge transfer (ICT) upon excitation. This ICT character is fundamental to properties such as nonlinear optical (NLO) activity and solvatochromism, which are hallmarks of "smart" molecular systems nih.gov.
Foundation in Push-Pull Systems for Optoelectronics
Push-pull derivatives are of significant interest for their exceptional linear and nonlinear optical properties nih.gov. The interaction between the electron-donating and electron-withdrawing groups through the π-system creates low-energy molecular orbitals, allowing the molecule to absorb light in the visible spectrum nih.gov. This characteristic is the basis for applications in:
Nonlinear Optical (NLO) Materials: Organic molecules with strong ICT, like nitroanilines, are known to exhibit high second-order NLO responses researchgate.netresearchgate.net. This property is crucial for technologies such as optical switching and frequency conversion in telecommunications and data processing nih.gov. The NLO response is directly related to the efficiency of charge transfer from the donor to the acceptor nih.gov. In this compound, the potent donating ability of the amino group, enhanced by the morpholine substituent, combined with the strong accepting nature of the nitro group, suggests a significant potential for NLO applications.
| Compound | Key Structural Feature | Reported NLO Efficiency/Property | Relevance to this compound |
|---|---|---|---|
| p-Nitroaniline (p-NA) | Classic D-π-A structure | Exhibits significant second-harmonic generation (SHG) efficiency. researchgate.netresearchgate.net | Serves as a fundamental benchmark for NLO properties in nitroaniline derivatives. |
| m-Nitroaniline (m-NA) | Meta-substituted D-π-A | Shows notable NLO activity, with different crystalline packing affecting properties. researchgate.netresearchgate.net | Highlights the importance of isomerism and molecular symmetry on bulk NLO effects. |
| N-benzyl-3-nitroaniline (NB3N) | Increased donor strength and altered crystal structure | SHG efficiency is reported to be 2.5 times greater than KDP (Potassium Dihydrogen Phosphate). researchgate.net | Demonstrates that modification of the amine donor group can significantly enhance NLO properties. |
| Porphyrin-based polymers | Extended π-conjugation with D-A features | Show excellent NLO performance with large non-linear absorption coefficients. frontiersin.org | Illustrates the principle that incorporating strong D-A motifs into larger systems yields advanced NLO materials. |
Role in Nanomaterial Fabrication and Functionalization
The chemical reactivity and electronic properties of this compound make it a versatile building block for the synthesis and modification of nanomaterials. Its derivatives can be employed to impart specific functions to nanoparticles, creating hybrid materials with tailored capabilities.
Surface Functionalization: The amine group on the molecule can be used to anchor it to the surface of nanoparticles, such as gold, silver, or quantum dots rsc.org. This functionalization can modify the nanoparticle's solubility, stability, and electronic properties. For instance, the plasmon-assisted coupling of 4-nitroaniline to functionalized silver nanoparticles has been demonstrated, indicating a pathway for creating complex nanostructures rsc.org.
Precursor for Catalytic Nanoparticles: Nitroanilines are often used as model compounds to test the catalytic activity of metallic nanoparticles, particularly for reduction reactions taylorandfrancis.com. The reduction of the nitro group to an amine is a key reaction. Following this principle, this compound could be used in processes to create or be modified by catalytically active nanoparticles, such as those made from silver, gold, or iron oxide acs.orgnih.govresearchgate.net.
Component of Functional Polymers and Nanocomposites: The molecule can be polymerized or integrated into a polymer matrix to create functional nanocomposites. The morpholine moiety is known to improve physicochemical properties, including solubility and metabolic stability in biological contexts, which can be an advantage when designing biocompatible nanomaterials nih.govmdpi.com. Furthermore, the synthesis of quinolines, an important class of heterocycles, has been shown to be enhanced by silica-functionalized magnetic nanoparticles, suggesting a role for nanomaterials in facilitating reactions involving complex aniline derivatives nih.gov.
Potential for Chemical Sensing and Smart Coatings
A key feature of many D-π-A molecules is their sensitivity to the local environment, a property known as solvatochromism. This manifests as a change in the color of the substance depending on the polarity of the solvent it is dissolved in orientjchem.org.
Solvatochromic Sensors: The significant intramolecular charge transfer in this compound suggests it would likely exhibit strong solvatochromism. The absorption wavelength (λmax) of the molecule would be expected to shift in response to changes in solvent polarity, hydrogen bonding ability, and other solvent parameters nih.govsapub.org. This behavior allows such molecules to be used as probes for solvent polarity or as active components in chemical sensors designed to detect specific analytes that alter the local environment. Molecules exhibiting positive or negative solvatochromism are foundational to creating materials that provide a visual response to chemical changes mdpi.com.
| Compound | Solvent Property Change | Observed Shift in λmax | Implication for this compound |
|---|---|---|---|
| 4-Nitroaniline | Increasing solvent polarity | Bathochromic shift (to longer wavelengths). sapub.org | Suggests a similar positive solvatochromism due to stabilization of the more polar excited state. |
| Reichardt's Dye | Increasing solvent polarity | Hypsochromic shift (to shorter wavelengths). mdpi.com | Provides a classic example of negative solvatochromism, highlighting the diverse responses possible in push-pull systems. |
| Azo dye from 3-nitroaniline | Change from neutral to basic media | Large bathochromic shift (e.g., 335 nm to 468 nm in acetone). orientjchem.org | Indicates strong potential for halochromism (pH sensitivity), another "smart" property. |
| Schiff Base Derivative | Change from non-polar to polar-protic solvents | Reversal from positive to negative solvatochromism. nih.gov | Shows that complex interactions can lead to sophisticated environmental sensing capabilities. |
Comparative Studies and Analogue Chemistry of 4 Morpholin 4 Yl 3 Nitroaniline
Investigation of Structure-Property Relationships across Morpholine-Nitroaniline Derivatives
The morpholine (B109124) ring is a significant pharmacophore in medicinal chemistry due to its ability to enhance the potency and pharmacokinetic properties of a molecule. researchgate.nete3s-conferences.org In morpholine-nitroaniline derivatives, the interplay between the electron-donating morpholine group and the electron-withdrawing nitro group largely dictates the compound's chemical reactivity and potential biological activity.
The nitrogen atom in the morpholine ring can participate in hydrogen bonding, a key interaction in biological systems. researchgate.net The presence and position of the nitro group on the aniline (B41778) ring significantly modulates the electron density of the entire molecule. This, in turn, affects properties such as basicity, polarity, and the potential for intermolecular interactions.
Detailed research findings indicate that the specific arrangement of these functional groups is critical. For instance, the relative positions of the morpholine and nitro substituents can influence the molecule's ability to act as a kinase inhibitor by affecting its binding affinity to target enzymes. researchgate.net The oxygen atom of the morpholine can form hydrogen bonds with active sites of enzymes, contributing to the molecule's inhibitory potential. researchgate.net
Synthesis and Characterization of Analogues with Modified Heterocyclic Rings (e.g., Thiomorpholine (B91149), Morpholinone)
To further understand structure-activity relationships, analogues of 4-(morpholin-4-yl)-3-nitroaniline have been synthesized with modified heterocyclic rings, such as thiomorpholine and morpholinone.
Thiomorpholine Analogues:
The replacement of the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine analogue introduces significant changes in the molecule's properties. Sulfur is more lipophilic than oxygen, which can alter the compound's solubility and membrane permeability. mdpi.com Furthermore, the sulfur atom is a "metabolically soft spot," meaning it is susceptible to oxidation in biological systems to form sulfoxides and sulfones. mdpi.com
The synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610), a precursor for thiomorpholine-containing aniline derivatives, is often achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene or 4-chloronitrobenzene and thiomorpholine. mdpi.comresearchgate.net Characterization using techniques like NMR spectroscopy and X-ray crystallography reveals that the solid-state structure of 4-(4-nitrophenyl)thiomorpholine can be markedly different from its morpholine counterpart due to different intermolecular interactions. mdpi.comresearchgate.net
Morpholinone Analogues:
The introduction of a carbonyl group into the morpholine ring to form a morpholinone analogue also significantly impacts the molecule's properties. The synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987), a key intermediate for various pharmaceutical compounds, has been achieved through several routes. One method involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride followed by nitration. google.com Another approach involves the coupling of 4-nitro-fluorobenzene with morpholin-2-one. google.com The reduction of the nitro group in 4-(4-nitrophenyl)morpholin-3-one yields the corresponding aniline derivative, which is a valuable building block in drug discovery. google.comresearchgate.net
The synthesis and characterization of these analogues provide a platform for developing new compounds with tailored properties. nih.govuobaghdad.edu.iqpurdue.eduresearchgate.netnih.gov
Impact of Positional Isomerism on Molecular and Electronic Structure (Ortho, Meta, Para Nitro/Morpholine Substitutions)
The relative positions of the nitro and morpholine groups on the aniline ring (ortho, meta, or para) have a profound effect on the molecule's electronic and molecular structure. rsc.org This positional isomerism influences the compound's basicity, dipole moment, and intermolecular bonding capabilities.
The basicity of nitroanilines is a well-studied example of the influence of substituent position. The nitro group is strongly electron-withdrawing. quora.com When placed in the ortho or para position relative to the amino group, it can directly delocalize the lone pair of electrons on the nitrogen through resonance, thereby decreasing the basicity. quora.comquora.com In the meta position, the resonance effect is absent, and only the weaker inductive effect is at play, resulting in a less pronounced decrease in basicity. quora.comstackexchange.com Therefore, the general order of basicity for nitroanilines is meta > ortho > para. stackexchange.com
For instance, in ortho-nitroaniline derivatives, intramolecular hydrogen bonding can occur between the amino and nitro groups, creating a more planar structure and affecting stacking interactions in the solid state. researchgate.net In contrast, para-nitroaniline derivatives often exhibit intermolecular hydrogen bonding. researchgate.net These differences in non-covalent interactions, dictated by isomerism, can lead to distinct crystal packing and, consequently, different physical properties.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Methodologies
While current synthetic routes to 4-(Morpholin-4-yl)-3-nitroaniline and its derivatives are established, there remains a drive to develop more efficient, cost-effective, and environmentally friendly methodologies. Future efforts in this area may focus on:
Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve exploring solvent-free reactions or the use of aqueous reaction media.
Catalytic Systems: The development of novel catalysts could lead to higher yields, improved selectivity, and milder reaction conditions. Research into reusable catalysts would also enhance the sustainability of the synthesis.
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved product quality and scalability. This approach can also enhance safety, particularly for nitration reactions.
Application of Advanced Spectroscopic Probes for Detailed Molecular Interactions
A deeper understanding of the subtle molecular interactions that govern the properties of this compound is crucial for its application. Advanced spectroscopic techniques can provide unprecedented insights into these interactions:
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption and time-resolved fluorescence can be employed to study the dynamics of excited states and intramolecular charge transfer processes on their natural timescale. This is particularly relevant for understanding its nonlinear optical properties.
Two-Dimensional Spectroscopy: 2D NMR and 2D IR spectroscopy can provide detailed information about the connectivity and coupling between different parts of the molecule, as well as its interactions with surrounding solvent molecules or host matrices.
Single-Molecule Spectroscopy: Studying individual molecules can reveal heterogeneities that are averaged out in ensemble measurements, providing a more nuanced understanding of the structure-property relationships.
Rational Design Principles for New Functional Materials
The tunability of the electronic properties of this compound makes it an excellent scaffold for the rational design of new functional materials. Future design strategies will likely focus on:
Modulation of Donor-Acceptor Strength: Systematically modifying the electron-donating and -accepting groups on the aniline (B41778) ring will allow for fine-tuning of the intramolecular charge transfer characteristics, leading to materials with tailored optical and electronic properties. researchgate.net
Supramolecular Assembly: Utilizing non-covalent interactions, such as hydrogen bonding and π-π stacking, to control the self-assembly of molecules into well-defined architectures. nih.gov This can lead to materials with enhanced nonlinear optical responses or specific sensing capabilities. nih.gov
Hybrid Materials: Incorporating this compound into polymers, metal-organic frameworks (MOFs), or inorganic nanoparticles can create hybrid materials with synergistic properties, combining the processability and structural diversity of the host with the functional properties of the chromophore. nih.gov
Computational Predictions for the Discovery and Characterization of New Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and characterization of new materials. In the context of this compound and its derivatives, computational approaches can be used to:
Predict Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict key properties such as absorption spectra, nonlinear optical coefficients, and excited-state behavior of new derivatives before they are synthesized. researchgate.netresearchgate.net This allows for the pre-screening of large numbers of candidate molecules, saving time and resources.
Simulate Environmental Effects: Computational models can be used to study the influence of different solvents or host environments on the properties of the molecule, aiding in the design of materials for specific applications. researchgate.net
Elucidate Reaction Mechanisms: Theoretical calculations can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop new synthetic strategies.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of advanced materials with a wide range of applications in optics, electronics, and sensing.
Q & A
Basic: What are the optimal synthetic routes for 4-(Morpholin-4-yl)-3-nitroaniline, and how can reaction conditions be tailored to improve yield and purity?
The synthesis of this compound typically involves aromatic nucleophilic substitution or nitration of a precursor . For example:
- Step 1 : Introduce the morpholine group via substitution on a halogenated nitrobenzene derivative (e.g., 3-nitro-4-chloroaniline) using morpholine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
- Step 2 : Optimize reaction time and temperature to avoid side products. For instance, prolonged heating may lead to over-nitration or decomposition.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Reported yields for analogous compounds range from 60–85% .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), morpholine protons (δ 3.0–3.8 ppm for N-CH₂), and nitro group effects on chemical shifts .
- ¹³C NMR : Confirm nitration (C-NO₂ at ~145 ppm) and morpholine attachment (C-N at ~50–60 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments, such as loss of NO₂ (46 Da) .
- X-ray Crystallography : Use SHELX software for structure refinement. Ensure data quality by checking R-factors (<5%) and validating hydrogen bonding (e.g., N–H···O interactions) .
Advanced: How does the presence of the morpholine ring influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?
The morpholine ring acts as an electron-donating group via its lone pair on nitrogen, which:
- Activates the aromatic ring for electrophilic substitution at the para position relative to the nitro group.
- Directs reactivity : The nitro group (meta-directing) competes, creating regioselectivity challenges. Computational studies (DFT) can map charge distribution to predict sites for substitution .
- Experimental validation : Use kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) or Hammett plots to quantify electronic effects .
Advanced: What computational methods can predict the conformational dynamics of the morpholine ring in this compound?
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the morpholine ring. Parameters like puckering amplitude (θ) and phase angle (φ) describe chair or boat conformations .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on ring flexibility. Use software like Gaussian or GROMACS with force fields (e.g., OPLS-AA) .
- Validation : Compare computed puckering parameters with crystallographic data from the Cambridge Structural Database (CSD) .
Data Contradiction: How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Melting Point Variability :
- Spectral Discrepancies :
Advanced: What strategies resolve competing regioselectivity in functionalizing this compound for targeted derivatives?
- Protection/Deprotection : Temporarily protect the amine group (e.g., acetylation) to direct substitution to the nitro-adjacent position.
- Directed Metalation : Use lithiation (e.g., LDA) at low temperatures to target specific positions .
- Catalysis : Employ transition metals (e.g., Pd) for cross-coupling at less reactive sites. Monitor regioselectivity via LC-MS intermediates .
Basic: How can researchers validate the stability of this compound under varying storage conditions?
- Accelerated Stability Studies :
- Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks.
- Analyze degradation via TLC or HPLC for nitro group reduction or morpholine ring oxidation .
- Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
